molecular formula C14H8F5NO B8619002 6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carbonitrile CAS No. 112960-63-1

6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carbonitrile

Cat. No. B8619002
CAS RN: 112960-63-1
M. Wt: 301.21 g/mol
InChI Key: AODFBEAUIHMJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C14H8F5NO and its molecular weight is 301.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

112960-63-1

Product Name

6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carbonitrile

Molecular Formula

C14H8F5NO

Molecular Weight

301.21 g/mol

IUPAC Name

6-methoxy-5-(1,1,2,2,2-pentafluoroethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C14H8F5NO/c1-21-11-6-5-9-8(7-20)3-2-4-10(9)12(11)13(15,16)14(17,18)19/h2-6H,1H3

InChI Key

AODFBEAUIHMJNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC(=C2C=C1)C#N)C(C(F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suitable reaction vessel was charged with 8.1 g of 6-methoxy-5-bromo-1-cyanonaphthalene, 11.8 g of CuI, 35 ml of toluene, and 55 ml of N,N-dimethylformamide. The reaction mixture was heated to 165° C. with concurrent azeotropic removal at toluene/water (25 ml) and then maintained at 155° C. when 11.8 g of potassium pentafluoropropionate was added. The reaction was monitored by VPC. After five hours no starting material was detected and the reaction mixture was poured into 150 ml of water and 125 ml of methylene chloride. The two phases were filtered, after which the organic layer was separated, washed with brine, and concentrated in vacuo to provide a crude 6-methoxy-5-pentafluoroethyl-1-cyanonaphthalene (6-MPCN) having a purity of greater than 95%.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
catalyst
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.